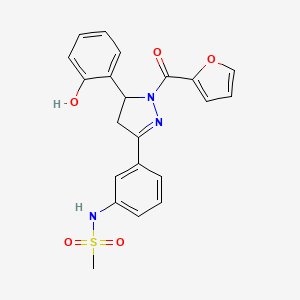

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(1-(Furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a hybrid sulfonamide-pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with a 2-hydroxyphenyl group at position 5 and a furan-2-carbonyl moiety at position 1. The methanesulfonamide group is attached to a phenyl ring at position 3 of the pyrazoline scaffold. The 2-hydroxyphenyl substituent may enhance solubility and hydrogen-bonding interactions, while the furan-2-carbonyl group could influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-30(27,28)23-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)25)24(22-17)21(26)20-10-5-11-29-20/h2-12,18,23,25H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCIIFOEGMNFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel compound with potential therapeutic applications. Its structure incorporates a furan moiety, a pyrazole ring, and a methanesulfonamide group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing furan and pyrazole moieties. For instance, derivatives of pyrazole have shown significant efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

Key Findings:

- Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

- Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives exhibited MIC values in the low micromolar range against resistant strains .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 1 | A. baumannii | 8 |

| 2 | K. pneumoniae | 16 |

| 3 | E. cloacae | 32 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented, particularly against various cancer cell lines.

Case Studies:

- MCF7 Cell Line : Compounds similar to this compound have shown promising results with IC50 values around 0.01 µM .

- H460 and A549 Cell Lines : Other studies reported IC50 values ranging from 12.50 µM to 42.30 µM for similar structures against lung cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 0.01 |

| B | H460 | 12.50 |

| C | A549 | 42.30 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by its structural features that allow it to inhibit pro-inflammatory pathways.

Mechanism:

The pyrazole ring has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer activity. The mechanism involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity to inhibit tumor growth.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways. This makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Studies have suggested that derivatives of the pyrazole moiety possess antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Studies and Research Findings

- Anticancer Evaluation : In a study involving synthesized sulfonamide derivatives, compounds were tested against human cancer cell lines (e.g., HCT-116, MCF-7). Results indicated that modifications to the structure enhanced cytotoxicity, suggesting that similar strategies could be applied to this compound for improved efficacy .

- Inflammation Studies : Research on related compounds has demonstrated their ability to inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

- Antimicrobial Research : A series of tests revealed that compounds with similar structural features exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity and Physicochemical Properties

- Benzenesulfonamide derivatives (e.g., ) exhibit strong carbonic anhydrase inhibition due to the sulfonamide’s zinc-binding capacity, suggesting similar mechanisms for the target compound .

- Pyrazoline Substituents: The 2-hydroxyphenyl group in the target compound provides a polar phenolic -OH, contrasting with the lipophilic 3,4-dichlorophenyl group in or the 4-methoxyphenyl in . This may enhance solubility but reduce blood-brain barrier penetration . The furan-2-carbonyl moiety introduces a heteroaromatic ring, differing from the isobutyryl group in or the pyrano[2,3-c]pyrazole core in . Furan’s electron-rich nature may stabilize π-π interactions in enzyme binding .

Synthetic Efficiency :

- Yields for analogous compounds range from 55% () to 85% (), influenced by steric hindrance and coupling reagent efficiency. The target compound’s furan-2-carbonyl group may pose challenges in regioselective synthesis compared to simpler acyl groups in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.